molecular formula C6H10N2O2 B1303193 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 65287-96-9

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1303193
CAS No.: 65287-96-9
M. Wt: 142.16 g/mol
InChI Key: DJBJHPDVWKRAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBJHPDVWKRAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377097
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-96-9
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 65287-96-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 65287-96-9). While specific literature on this compound is limited, this document synthesizes information from the broader class of pyrazolones to offer insights into its synthesis, potential biological activity, and structural characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and related molecules.

Introduction to the Pyrazolone Scaffold

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. First synthesized in 1883 by Ludwig Knorr, this chemical class has become a cornerstone in medicinal chemistry due to its wide range of biological activities.[1] Pyrazolone derivatives are known to exhibit analgesic, anti-inflammatory, antipyretic, antibacterial, and antifungal properties.[2] Their versatile structure allows for extensive functionalization, making them attractive scaffolds for the development of novel therapeutic agents. The subject of this guide, this compound, is a member of this important class of compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolone core substituted with a methyl group at the 5-position and a 2-hydroxyethyl group at the 4-position. The presence of the hydroxyl group and the pyrazolone ring's ability to form hydrogen bonds are expected to influence its solubility and interactions with biological targets.

Physicochemical Properties
PropertyValueSource
CAS Number 65287-96-9N/A
Molecular Formula C6H10N2O2N/A
Molecular Weight 142.16 g/mol N/A
IUPAC Name This compoundN/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in polar organic solvents and aqueous solutionsN/A

Synthesis of this compound: A Proposed Pathway

The classical and most widely used method for the synthesis of pyrazolones is the condensation reaction between a β-keto ester and hydrazine. A plausible synthetic route for this compound would involve the reaction of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate with hydrazine hydrate.

Proposed Synthetic Workflow

SynthesisWorkflow reagent1 Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate reaction Condensation (e.g., in Ethanol, reflux) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product 4-(2-Hydroxyethyl)-5-methyl- 1,2-dihydro-3H-pyrazol-3-one reaction->product purification Purification (e.g., Recrystallization) product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general pyrazolone synthesis and has not been experimentally validated for this specific compound.

Materials:

  • Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for CAS 65287-96-9, the pyrazolone scaffold is a well-established pharmacophore.

Anti-inflammatory and Analgesic Potential

Many pyrazolone derivatives are known for their anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar properties. Further investigation through in vitro and in vivo models would be necessary to confirm this.

Other Potential Therapeutic Areas

The versatility of the pyrazolone ring allows for its exploration in various therapeutic areas. Research on other pyrazolone derivatives has shown potential in:

  • Antimicrobial Activity: Some pyrazolones have demonstrated activity against various bacterial and fungal strains.[2]

  • Anticancer Activity: Certain pyrazolone derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

  • Neuroprotective Effects: The pyrazolone derivative edaravone is used clinically as a neuroprotective agent.

The presence of the hydroxyethyl group on the C4 position of the pyrazolone ring in the title compound offers a handle for further chemical modification to explore and optimize its biological activity.

Proposed Biological Evaluation Workflow

BiologicalEvaluation compound CAS 65287-96-9 invitro In Vitro Assays (e.g., COX inhibition, antimicrobial screening) compound->invitro invivo In Vivo Models (e.g., animal models of inflammation or pain) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar lead Lead Optimization sar->lead

Caption: A logical workflow for the biological evaluation of this compound.

Structural Elucidation and Analytical Characterization

Definitive structural confirmation and purity assessment are critical for any chemical entity intended for biological testing. The following techniques would be essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the pyrazolone ring, the two methylene groups of the hydroxyethyl side chain, and the hydroxyl proton. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the olefinic carbons of the pyrazolone ring, the methyl carbon, and the carbons of the hydroxyethyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazolone ring, the C=O stretch of the carbonyl group, and C-H stretches of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further support the proposed structure.

Conclusion and Future Directions

This compound is a pyrazolone derivative with potential for further investigation in the field of drug discovery. While specific data for this compound is scarce, its structural features suggest that it may possess biological activities characteristic of the pyrazolone class. This guide provides a theoretical framework for its synthesis and a roadmap for its biological evaluation. Future research should focus on the experimental validation of the proposed synthesis, comprehensive structural and analytical characterization, and a thorough investigation of its pharmacological properties. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising scaffold.

References

  • Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(9), 830-836.

Sources

An In-depth Technical Guide to the Structural Analogs of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Scaffold of Pyrazolone

The pyrazolone ring system stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds since its discovery. From the early antipyretic and analgesic agents to modern-day therapeutics, the versatility of the pyrazolone core has captivated chemists for over a century.[1] This guide focuses on a specific, yet highly promising, member of this family: 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. The presence of the hydroxyethyl group at the C4 position offers a unique handle for structural modification, opening up a vast chemical space for the exploration of novel therapeutic agents.

This document is not a mere recitation of synthetic procedures and biological data. Instead, it is a curated exploration of the rationale behind the design and synthesis of structural analogs of this compound. We will delve into the nuances of synthetic strategies, the interpretation of structure-activity relationships (SAR), and the practical application of this knowledge in a drug discovery context. As a senior application scientist, my aim is to provide not just the "what" and the "how," but more importantly, the "why" – the underlying principles that guide the development of these fascinating molecules.

I. The Core Moiety: Synthesis and Characterization of this compound

The journey into the world of pyrazolone analogs begins with a robust and reproducible synthesis of the core scaffold. The most common and efficient route to 3-methyl-5-pyrazolone, the precursor to our target molecule, involves the condensation of ethyl acetoacetate with hydrazine hydrate.[1] This foundational reaction is a classic example of heterocyclic synthesis and serves as the gateway to a diverse array of derivatives.

A. Foundational Synthesis: Preparation of 3-Methyl-5-pyrazolone

The synthesis of 3-methyl-5-pyrazolone is a well-established procedure, typically carried out in a protic solvent like ethanol. The reaction proceeds via a nucleophilic attack of the hydrazine on the ester and ketone carbonyls of ethyl acetoacetate, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 3-Methyl-1,2-dihydro-3H-pyrazol-3-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 eq) to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the resulting white crystalline solid by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain 3-methyl-1,2-dihydro-3H-pyrazol-3-one.

B. C4-Alkylation: Introducing the 2-Hydroxyethyl Moiety

With the 3-methyl-5-pyrazolone core in hand, the next critical step is the introduction of the 2-hydroxyethyl group at the C4 position. This is typically achieved through an alkylation reaction using a suitable two-carbon electrophile. The choice of the alkylating agent and reaction conditions is crucial to ensure selective C-alkylation over N-alkylation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 3-methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (1.1 eq), to the solution and stir to form the pyrazolone anion.

  • Alkylation: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture via the dropping funnel.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C4-Alkylation Ethyl Acetoacetate Ethyl Acetoacetate 3-Methyl-5-pyrazolone 3-Methyl-5-pyrazolone Ethyl Acetoacetate->3-Methyl-5-pyrazolone Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Methyl-5-pyrazolone Target_Molecule 4-(2-Hydroxyethyl)-5-methyl- 1,2-dihydro-3H-pyrazol-3-one 3-Methyl-5-pyrazolone->Target_Molecule Alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Target_Molecule

Caption: Synthetic workflow for this compound.

II. Exploring the Chemical Space: Design and Synthesis of Structural Analogs

The true power of the this compound scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, we can fine-tune its physicochemical properties and biological activity. The primary points of diversification include the pyrazolone ring itself, the C5-methyl group, and, most importantly, the C4-hydroxyethyl side chain.

A. Modifications of the Pyrazolone Ring
  • N-Substitution: The nitrogen atoms of the pyrazolone ring are nucleophilic and can be substituted with a variety of groups. Introducing alkyl or aryl substituents at the N1 or N2 positions can significantly impact the molecule's lipophilicity, metabolic stability, and target engagement. For instance, the presence of a phenyl group at the N1 position is a common feature in many biologically active pyrazolones.[2]

  • C3 and C5 Modifications: While our core structure has a methyl group at C5, this position can be varied to explore steric and electronic effects. Different alkyl or aryl groups can be introduced by starting with appropriately substituted β-keto esters in the initial condensation reaction.

B. Modifications of the 4-(2-Hydroxyethyl) Side Chain

The 2-hydroxyethyl group at the C4 position is a prime target for analog synthesis due to the versatile reactivity of the hydroxyl group.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. This allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic and heterocyclic moieties. These modifications can influence the compound's solubility, cell permeability, and potential for hydrogen bonding interactions with biological targets.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new functional groups that can participate in different biological interactions.

  • Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups, such as amines, halogens, or thiols, further expanding the chemical diversity of the analogs.

Analog_Design_Strategy Core This compound Pyrazolone Ring C5-Methyl Group C4-Hydroxyethyl Side Chain Modifications N-Substitution (Alkyl, Aryl) C5-Substitution (Alkyl, Aryl) Esterification Etherification Oxidation Replacement (Amine, Halogen) Core:p1->Modifications:m1 Ring Mods Core:p2->Modifications:m2 Steric/Electronic Effects Core:p3->Modifications:m3 Side Chain Mods

Caption: Strategic points for analog design and modification.

III. Biological Evaluation: Unveiling the Therapeutic Potential

Pyrazolone derivatives have a long history of diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] For the analogs of this compound, a primary focus of biological evaluation has been their potential as anti-inflammatory agents.

A. Anti-inflammatory Activity and Mechanism of Action

A significant body of evidence suggests that many pyrazolone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[7]

By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical factor in the design of safer anti-inflammatory drugs, as COX-1 plays a protective role in the gastrointestinal tract and kidneys.

Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazolone_Analog Pyrazolone Analog Pyrazolone_Analog->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazolone analogs.

B. In Vitro and In Vivo Assays for Anti-inflammatory Activity

A tiered approach is typically employed to evaluate the anti-inflammatory potential of newly synthesized analogs.

1. In Vitro COX Inhibition Assay:

This is a primary screening assay to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandins from arachidonic acid in the presence and absence of the test compounds. The results are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandins: After a set time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

2. In Vivo Models of Inflammation:

Promising compounds from in vitro assays are then evaluated in animal models of inflammation to assess their efficacy in a more complex biological system. A commonly used model is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

IV. Structure-Activity Relationship (SAR) and Data Analysis

The systematic synthesis and biological evaluation of analogs allow for the elucidation of the structure-activity relationship (SAR). By comparing the biological activity of structurally related compounds, we can identify the key molecular features that contribute to potency and selectivity.

Compound IDR1 (N1-substituent)R2 (C4-substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Core H-CH2CH2OH>10015.2>6.6
Analog 1 Phenyl-CH2CH2OH14.30.8516.8
Analog 2 H-CH2CH2OAc>10025.8>3.9
Analog 3 Phenyl-CH2CH2OAc18.92.19.0
Analog 4 H-CH2COOH85.35.415.8
Analog 5 Phenyl-CH2COOH10.20.4224.3

Analysis of SAR:

  • N1-Substitution: The introduction of a phenyl group at the N1 position (Analogs 1, 3, and 5) consistently leads to a significant increase in both potency and selectivity for COX-2 compared to the unsubstituted analogs. This suggests that the phenyl ring may be involved in favorable interactions within the active site of the COX-2 enzyme.

  • C4-Side Chain Modification:

    • Acetylation of the hydroxyl group (Analogs 2 and 3) generally leads to a decrease in potency compared to the parent hydroxyl compounds. This may indicate that the free hydroxyl group is important for hydrogen bonding interactions with the target.

    • Oxidation of the alcohol to a carboxylic acid (Analogs 4 and 5) results in a notable increase in potency, particularly for the N1-phenyl substituted analog (Analog 5). The carboxylic acid moiety may be forming a key salt bridge or hydrogen bond interaction within the active site.

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ease of modification of the C4-hydroxyethyl side chain provide a powerful platform for generating diverse chemical libraries. The demonstrated anti-inflammatory activity, likely mediated through COX-2 inhibition, highlights the potential of these compounds in the treatment of inflammatory disorders.

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse functionalities on the C4-side chain and the pyrazolone ring to further refine the SAR.

  • In-depth Mechanistic Studies: Investigating the precise binding mode of these compounds within the COX-2 active site through techniques such as X-ray crystallography and molecular modeling.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to assess their drug-likeness.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of pyrazolones, screening these analogs against other relevant targets for diseases such as cancer, neurodegenerative disorders, and infectious diseases is warranted.

By combining rational drug design, efficient synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable class of compounds can be unlocked.

References

  • Mariappan, G., Saha, B. P., Sutharson, L., & Haldar, A. (2010). Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 513–517.
  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 216-227.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie, 353(3), 1900308.
  • Zonouz, A. M., & Mirkamali, S. (2012).
  • Siddiqui, A. A., & Mishra, R. (2012). Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634-2638.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2019). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 9(56), 32801-32817.
  • Guda, F., & Mabkhot, Y. N. (2022). Graphical representation of IC50 (COX-1 and COX-2) values for the... ResearchGate. Retrieved from [Link]

  • My Skin Recipes. (n.d.). 2,4-Dihydro-5-methyl-2-(2-pyridinyl)-3H-pyrazol-3-one. Retrieved from [Link]

  • Fazli, A. Z., Ahmad, I., & Khan, S. A. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Retrieved from [Link]

  • Levy, G. (1986).
  • Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
  • Qiu, H. Y., Wang, H. Q., & Liu, Z. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new pyrazole-based compounds. European Journal of Medicinal Chemistry, 45(9), 3692-3701.
  • Chumbhale, D. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazolone scaffolds are prevalent in numerous commercial drugs, making a thorough understanding of their structural features paramount for researchers, scientists, and professionals in the field. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, Mass Spectrometry (MS) analysis, and the underlying principles for their interpretation. Methodologies for data acquisition are also presented to ensure scientific integrity and reproducibility.

Molecular Structure and Context

This compound belongs to the pyrazolone class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. The substituents at the 4- and 5-positions, a hydroxyethyl group and a methyl group respectively, significantly influence its chemical and spectroscopic properties. The potential for tautomerism in the pyrazolone ring further adds to the complexity and richness of its structural analysis.

Below is a diagram illustrating the general workflow for the synthesis and spectroscopic analysis of pyrazolone derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Beta-keto ester Beta-keto ester Cyclocondensation Cyclocondensation Beta-keto ester->Cyclocondensation Hydrazine derivative Hydrazine derivative Hydrazine derivative->Cyclocondensation Pyrazolone core Pyrazolone core Cyclocondensation->Pyrazolone core NMR NMR Pyrazolone core->NMR Sample Prep MS MS Pyrazolone core->MS Sample Prep IR IR Pyrazolone core->IR Sample Prep Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation IR->Data Interpretation Structural Elucidation Structural Elucidation Data Interpretation->Structural Elucidation

Caption: General workflow for pyrazolone synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and N-H protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) Rationale
-CH₃~2.1Singlet3H-The methyl group at C5 is a singlet as there are no adjacent protons.
-CH ₂-CH₂OH~2.5Triplet2H~7 HzThese protons are adjacent to the pyrazolone ring and the other methylene group.
-CH₂-CH ₂OH~3.5Triplet2H~7 HzThese protons are adjacent to the hydroxyl group, leading to a downfield shift.
-OH ~4.5-5.5Broad Singlet1H-The chemical shift of the hydroxyl proton is variable and concentration-dependent.
NH ~9.0-11.0Broad Singlet2H-The two N-H protons of the pyrazolone ring are expected to be broad and downfield.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C H₃~10The methyl carbon is expected to be in the aliphatic region.
-C H₂-CH₂OH~25This methylene carbon is attached to the pyrazolone ring.
-CH₂-C H₂OH~60The carbon attached to the oxygen of the hydroxyl group is significantly deshielded.
C 4 (quaternary)~98The quaternary carbon of the pyrazolone ring.
C 5 (quaternary)~160The quaternary carbon attached to the methyl group and nitrogen.
C 3 (C=O)~162The carbonyl carbon is expected at a characteristic downfield chemical shift.

Note: The predicted values are based on the data for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one and known substituent effects.[1][2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[3][4]

  • Electrospray Ionization (ESI): In positive ion mode, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 219.26. Adducts with sodium [M+Na]⁺ at m/z 241.24 or potassium [M+K]⁺ at m/z 257.23 may also be observed.

  • Fragmentation: Common fragmentation pathways would involve the loss of the hydroxyethyl side chain or parts of it. For instance, loss of a water molecule (-18) or the entire hydroxyethyl group (-45) could be observed in tandem MS experiments.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3500Broad, Strong
N-H stretch3100-3300Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (amide/ketone)1650-1700Strong
C=C stretch1580-1640Medium
C-N stretch1250-1350Medium
C-O stretch (alcohol)1000-1250Strong

The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is indicative of the hydroxyl group. The strong absorption around 1650-1700 cm⁻¹ is characteristic of the pyrazolone ring's carbonyl group.[5][6]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive structural characterization can be achieved. The provided experimental protocols offer a standardized approach for acquiring high-quality data, ensuring the reliability and reproducibility of the results. This information is intended to be a valuable resource for researchers and scientists working with pyrazolone derivatives in the pursuit of new therapeutic agents.

The logical flow for spectroscopic data interpretation is visualized below.

G MS_Data Mass Spectrum (Molecular Weight) Hypothesis Proposed Structure MS_Data->Hypothesis IR_Data IR Spectrum (Functional Groups) IR_Data->Hypothesis NMR_Data ¹H & ¹³C NMR (C-H Framework) Confirmation Structural Confirmation NMR_Data->Confirmation Compare & Verify Hypothesis->NMR_Data Predict Spectrum

Caption: Logic diagram for structural elucidation using spectroscopic data.

References

  • Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PubMed Central. Available at: [Link]

  • 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | C21H18N4O2. PubChem. Available at: [Link]

  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem. Available at: [Link]

  • 4-{1-[(2-Hydroxyethyl)amino]ethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H). National Institutes of Health. Available at: [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST WebBook. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. Available at: [Link]

  • Supporting Information for Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. The Royal Society of Chemistry. Available at: [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. Available at: [Link]

  • Process for the preparation of a pyrazole derivative. Google Patents.
  • Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3. ResearchGate. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: A Novel Biochemical Reagent for Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Player in Oxidative Stress Modulation

The pyrazolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2][3] A prominent member of this family, Edaravone (5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), is a potent free radical scavenger with established neuroprotective effects, utilized in the treatment of neurological disorders such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][5] This has spurred the development of novel pyrazolone derivatives with potentially enhanced or unique therapeutic properties.[6][7]

This document introduces 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one , a novel analog of Edaravone. The substitution of the phenyl group with a hydrogen and the introduction of a hydroxyethyl group at the 4-position present an intriguing modification to the core structure. These alterations are hypothesized to modulate the compound's antioxidant capacity and impart distinct physicochemical properties, making it a valuable tool for researchers in neurobiology, drug discovery, and cellular biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential biochemical applications of this compound, with a focus on its utility as a potent antioxidant and neuroprotective agent. The protocols detailed herein are designed to be self-validating, providing a robust framework for investigating the efficacy and mechanism of action of this novel compound.

Chemical and Physical Properties

While experimental data for this specific molecule is not widely available, we can infer its general properties based on its structure and comparison to similar pyrazolone derivatives.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C6H10N2O2Based on chemical structure
Molecular Weight 142.16 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for pyrazolone derivatives[8]
Solubility Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions.The hydroxyethyl group may slightly improve aqueous solubility compared to more lipophilic analogs.
Purity >98% (Recommended for biochemical assays)High purity is crucial for reproducible experimental results.
Storage Store at -20°C, protected from light and moisture.Standard practice for preserving the stability of small molecule reagents.

Part 1: In Vitro Antioxidant Activity Assessment

The primary hypothesized mechanism of action for this compound is its ability to scavenge free radicals, thereby mitigating oxidative stress. The following protocols are designed to quantify this antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay provides a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound. The DPPH radical has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine upon reaction with an antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in methanol to achieve a final concentration range of 1-100 µM in the assay.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula:

    • Plot the scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of the compound to reduce intracellular ROS levels in a cell-based model of oxidative stress. The SH-SY5Y neuroblastoma cell line is a common model for neuroprotective studies. [9] Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1-2 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cells at a pre-determined toxic concentration. [10] * Incubate for the appropriate time to induce ROS production (e.g., 1-4 hours).

  • ROS Detection:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated groups to the control group (cells not exposed to the pro-oxidant).

    • A decrease in fluorescence in the compound-treated groups compared to the pro-oxidant-only group indicates a reduction in intracellular ROS.

Workflow for In Vitro Antioxidant Assays

G cluster_0 DPPH Assay cluster_1 Cellular ROS Assay DPPH_prep Prepare DPPH and Test Compound Solutions DPPH_mix Mix DPPH with Test Compound DPPH_prep->DPPH_mix DPPH_incubate Incubate in Dark (30 min) DPPH_mix->DPPH_incubate DPPH_read Measure Absorbance at 517 nm DPPH_incubate->DPPH_read DPPH_calc Calculate % Scavenging and IC50 DPPH_read->DPPH_calc ROS_seed Seed SH-SY5Y Cells ROS_treat Pre-treat with Test Compound ROS_seed->ROS_treat ROS_induce Induce Oxidative Stress (e.g., H₂O₂) ROS_treat->ROS_induce ROS_dye Load with DCFH-DA Dye ROS_induce->ROS_dye ROS_read Measure Fluorescence ROS_dye->ROS_read ROS_analyze Analyze ROS Reduction ROS_read->ROS_analyze G start Hypothesis: Compound has neuroprotective potential viability Assess Cell Viability (MTT Assay) start->viability ros Measure Intracellular ROS (DCFH-DA Assay) start->ros apoptosis Analyze Apoptosis (Annexin V/PI Staining) viability->apoptosis If protective ros->apoptosis If ROS scavenging conclusion Conclusion: Compound demonstrates neuroprotective effects against oxidative stress apoptosis->conclusion

Caption: Logical progression for neuroprotection experiments.

Part 3: Mechanistic Insights - Investigating Signaling Pathways

To delve deeper into the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in oxidative stress and cell survival.

Western Blot Analysis of Key Proteins

Western blotting can be used to assess the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and antioxidant defense (e.g., Nrf2, HO-1).

Protocol:

  • Protein Extraction:

    • Treat cells as described in the neuroprotection assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the expression levels of target proteins between different treatment groups. An increase in anti-apoptotic (Bcl-2) and antioxidant (Nrf2, HO-1) proteins, and a decrease in pro-apoptotic proteins (Bax, cleaved Caspase-3) would support the neuroprotective mechanism.

Conclusion and Future Directions

This compound represents a promising new tool for research into oxidative stress and neuroprotection. Its structural similarity to Edaravone suggests a potent antioxidant capacity, which can be rigorously evaluated using the protocols outlined in this guide. The detailed methodologies for assessing its effects on cell viability, ROS production, and key signaling pathways will enable researchers to thoroughly characterize its biochemical profile.

Future studies could explore the in vivo efficacy of this compound in animal models of neurodegenerative diseases, its pharmacokinetic properties, and its potential as a lead compound for the development of novel therapeutics.

References

  • PubChem. (n.d.). 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]

  • Ali, A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Journal of Inflammation Research, 14, 5641–5656. Retrieved from [Link]

  • Wang, T., et al. (2021). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b]ox[8][11]azin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Cell Death & Disease, 12(1), 89. Retrieved from [Link]

  • PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2019). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 24(16), 2959. Retrieved from [Link]

  • Kovaleva, E. G., et al. (2018). Antioxidant activity of 4-[alkyl(benzyl)sulfanylmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. Russian Journal of General Chemistry, 88(8), 1716–1720. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from [Link]

  • Tsvetanov, K. A., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17351. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. RSC Advances, 12(40), 26084–26101. Retrieved from [Link]

  • ResearchGate. (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Molecules, 25(21), 5006. Retrieved from [Link]

  • PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Miceli, C., et al. (2023). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants, 12(2), 241. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection against H 2 O 2 -evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Piramal Critical Care. (n.d.). Edaravone Injection. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 238, 114472. Retrieved from [Link]

  • Carradori, S., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 15(5), 621. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 27(18), 5895. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydroabietyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

  • Tsvetanov, K. A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 24(12), 10321. Retrieved from [Link]

  • Kuujia.com. (n.d.). 13393-93-6(Tetrahydroabietyl Alcohol). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Pyrazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazol-3-one Scaffolds and In Silico Screening

The pyrazol-3-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been successfully developed as anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral agents.[1][2][3][4] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. Given the vast chemical space of possible pyrazol-3-one derivatives, computational methods like molecular docking are indispensable tools for accelerating drug discovery.[5]

Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a macromolecule, typically a protein receptor, to form a stable complex.[6] This technique is crucial for virtual screening of large compound libraries, lead optimization, and elucidating potential mechanisms of action at a molecular level.[5] By estimating the binding affinity and analyzing the interactions between the ligand and the receptor's active site, researchers can prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources.[7]

This guide provides a detailed, field-proven protocol for conducting molecular docking studies on pyrazol-3-one derivatives. We will use a practical case study—docking a known pyrazole-based inhibitor into the active site of Cyclin-dependent kinase 2 (CDK2)—to illustrate the entire workflow, from data acquisition and preparation to results analysis and validation.

Conceptual Framework: The "Lock and Key" in a Digital World

The fundamental principle of molecular docking is to find the optimal fit between a ligand and a protein's binding site, analogous to a key fitting into a lock. This process involves two main components: a search algorithm and a scoring function.

  • Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by rotating and translating the ligand.

  • Scoring Function: Estimates the binding free energy for each generated pose. Lower (more negative) scores generally indicate more favorable binding. These scores are used to rank the different poses and, by extension, different ligands.

A critical aspect of a reliable docking study is the validation of the chosen protocol. This is often achieved by "redocking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[8][9]

Case Study: Docking a Pyrazole Inhibitor into CDK2

To provide a concrete and reproducible example, we will use the crystal structure of human Cyclin-dependent kinase 2 (CDK2) in complex with a 4-arylazo-3,5-diamino-1H-pyrazole inhibitor.

  • Protein Target: CDK2 (PDB ID: 2CLX)[10]

  • Ligand: 4-[(4-CARBOXY-PHENYLAZO)-PHENYL]-5-AMINO-1H-PYRAZOLE (Ligand ID: 01A)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the pathogenesis of various cancers, making it a significant target for cancer therapy.[11]

Experimental Workflow Overview

The following diagram illustrates the key stages of the molecular docking protocol described in this guide.

docking_workflow cluster_prep I. Preparation Phase cluster_dock II. Docking Phase cluster_analysis III. Analysis & Validation PDB_retrieval 1. Fetch Protein-Ligand Complex (PDB: 2CLX) Receptor_prep 2. Prepare Receptor (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Protein chain Ligand_prep 3. Prepare Ligand (Extract, add hydrogens, define torsions) PDB_retrieval->Ligand_prep Ligand molecule Grid_gen 4. Define Binding Site (Grid Box Generation) Receptor_prep->Grid_gen Docking_run 5. Run Docking Simulation (AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Results_analysis 6. Analyze Docking Poses & Binding Energies Docking_run->Results_analysis Validation 7. Protocol Validation (Redocking & RMSD Calculation) Results_analysis->Validation

Caption: High-level workflow for the molecular docking protocol.

Detailed Protocols

This section provides a step-by-step methodology for performing the molecular docking of a pyrazole derivative into the CDK2 active site. The protocol utilizes widely adopted and freely available software tools.

Required Software:

  • UCSF Chimera or ChimeraX: For visualization and preparation of molecular structures.[12]

  • AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.[13]

  • AutoDock Vina: The molecular docking engine.[13][14]

  • PyMOL or Discovery Studio Visualizer: For detailed analysis and visualization of docking results.

Protocol 1: Receptor and Ligand Preparation

Rationale: Raw PDB files often contain information not required for docking (e.g., water molecules, co-factors) and lack information that is essential (e.g., hydrogen atoms, partial charges). This preparation phase is critical for ensuring the chemical and structural accuracy of the molecules entering the docking simulation.[12][15]

Steps:

  • Fetch the Crystal Structure:

    • Navigate to the RCSB Protein Data Bank (rcsb.org).

    • Search for and download the PDB file for entry 2CLX .[10]

  • Isolate and Clean the Receptor (Protein):

    • Open the 2CLX.pdb file in UCSF Chimera.

    • The structure contains the CDK2 protein, the pyrazole inhibitor (01A), and water molecules.

    • Remove water molecules: Use the "Select" menu to select and delete all water molecules. The rationale is that the role of specific water molecules in mediating ligand binding can be complex, and their inclusion requires more advanced simulation techniques. For standard docking, they are typically removed.

    • Isolate the protein chain (Chain A in this case). Delete any other chains or cofactors not relevant to the binding interaction.

    • Save the cleaned protein structure as receptor.pdb.

  • Prepare the Receptor for Docking (Creating receptor.pdbqt):

    • Open AutoDock Tools (ADT).

    • Load the receptor.pdb file.

    • Add polar hydrogen atoms: Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This step is crucial as hydrogen atoms are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

    • Compute Gasteiger charges: Go to Edit > Charges > Compute Gasteiger. These are atomic partial charges that contribute to the electrostatic term in the scoring function.

    • Save the prepared receptor in PDBQT format: Go to Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt. The PDBQT format includes the 3D coordinates, partial charges, and atom types required by AutoDock.[6]

  • Isolate and Prepare the Ligand (Creating ligand.pdbqt):

    • Re-open the original 2CLX.pdb file in a molecular viewer.

    • Select and save only the inhibitor (residue 01A) as ligand.pdb.

    • Open ligand.pdb in ADT.

    • Add all hydrogen atoms and compute Gasteiger charges as done for the receptor.

    • Define the ligand's rotatable bonds: Go to Ligand > Torsion Tree > Detect Root. This allows the docking program to explore different conformations of the ligand by rotating these bonds, which is essential for flexible ligand docking.[15]

    • Save the prepared ligand as ligand.pdbqt.

Protocol 2: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space for the docking algorithm and running the simulation. The search space, or "grid box," must be large enough to encompass the entire binding site but not so large as to make the conformational search computationally intractable.

Steps:

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. To center this box on the active site, load the ligand.pdbqt as well.

    • Position and resize the grid box so that it completely encloses the binding site where the native ligand was located. A margin of 3-6 Å around the ligand is a good starting point.

    • Note down the coordinates for the center of the grid box (e.g., center_x, center_y, center_z) and the dimensions of the box (e.g., size_x, size_y, size_z). These values will be used in the configuration file.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines to the file, replacing the example values with those you noted in the previous step:

    • The out parameter specifies the output file for the docked ligand poses.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will run the docking simulation. The progress will be displayed in the terminal, and upon completion, it will generate the docked_poses.pdbqt file containing the predicted binding poses and a log.txt file with the corresponding binding affinity scores.

Protocol 3: Analysis and Validation

Rationale: The final phase involves interpreting the results to gain biological insights and validating the protocol's reliability. The primary outputs to analyze are the binding affinity scores and the 3D coordinates of the predicted poses.[7]

Steps:

  • Analyze Binding Affinity Scores:

    • Open the log.txt file. It will contain a table of the top-ranked binding poses with their corresponding binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is considered the most favorable.

  • Visualize and Analyze Binding Interactions:

    • Open the receptor.pdbqt and the docked_poses.pdbqt files in a molecular visualization tool like PyMOL or Discovery Studio.

    • Examine the top-ranked pose (Mode 1).

    • Identify and analyze the non-covalent interactions between the pyrazole derivative and the CDK2 active site residues. Key interactions to look for include:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Compare these interactions with those reported in the original publication for the co-crystallized ligand to see if your docking has reproduced the key binding determinants.

  • Protocol Validation (Redocking):

    • To validate the docking protocol, you perform a redocking experiment. The ligand used for this is the one extracted directly from the crystal structure (ligand.pdbqt from Protocol 1).

    • After running the docking, you must compare the top-ranked docked pose with the original, experimentally determined pose of the ligand.

    • Calculate the RMSD: Superimpose the protein backbone of your docked complex with the original crystal structure (2CLX). Then, calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the redocked ligand and the crystallographic ligand.

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

Data Presentation

Quantitative results from the docking simulation should be summarized for clarity and comparison.

Table 1: Docking Results for Pyrazole Inhibitor against CDK2

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Hydrogen Bonds)
1-9.51.25Leu83, Gln131
2-9.21.89Leu83, Asp86
3-9.02.15Asp86, Gln131
............

Note: The values in this table are illustrative and would be replaced with the actual results from the simulation.

Visualization of Key Interactions

The following diagram represents the logical relationship in analyzing the binding interactions of the docked pyrazole derivative.

interaction_analysis cluster_ligand Pyrazole Ligand cluster_receptor CDK2 Active Site cluster_interactions Binding Interactions Ligand Docked Pyrazole Derivative H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Stacking Pi-Pi Stacking Ligand->Pi_Stacking Receptor Protein Residues Receptor->H_Bond Receptor->Hydrophobic Receptor->Pi_Stacking Binding_Affinity Overall Binding Affinity (Docking Score) H_Bond->Binding_Affinity Contributes to Hydrophobic->Binding_Affinity Contributes to Pi_Stacking->Binding_Affinity Contributes to

Caption: Analysis of interactions between the ligand and receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated protocol for performing molecular docking studies on pyrazol-3-one derivatives, using a CDK2 inhibitor as a case study. By following these steps, researchers can effectively screen virtual libraries of compounds, prioritize candidates for synthesis, and gain valuable insights into the molecular basis of their biological activity.

It is important to remember that molecular docking is a computational prediction. The results should always be interpreted in the context of other experimental data. Promising candidates identified through docking should be followed up with in vitro and in vivo studies to confirm their activity and therapeutic potential. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complexes over time.

References

  • Bojarska, J., et al. (2025). Supramolecular assembly of novel achatin structurally similar peptide as potential G protein-coupled receptors anticancer ligands: focus on its pseudo-macrocycle nature. ResearchGate. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

  • Introductory Workshop on Computational Drug Design. (n.d.). Session 4: Introduction to in silico docking. Bioinformatics & Drug Design. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. PubMed Central. [Link]

  • Raghav, P. K., & G, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Arshad, F., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

  • Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. RCSB PDB. [Link]

  • Das, N., et al. (2008). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. ResearchGate. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Yi, Y., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of new pyrazol‐3‐one derivatives with aromatase inhibition activities. ResearchGate. [Link]

  • Sharma, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • Ashtekar, H., et al. (2023). Docking score of pyrazolone derivatives with respective proteins involved in the pathogenesis of Parkinson's disease. ResearchGate. [Link]

  • Çakmak, K. C., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]

  • Baxter, C. A., et al. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Sandhya, H. P. V., & Kumar, K. V. S. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ICONIC. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2022). MDPI. [Link]

  • Tutorial 8: Molecular Docking using Autodock Vina. (2024). YouTube. [Link]

  • Philip, S., et al. (2023). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this pyrazolone derivative.

Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound featuring a pyrazolone core with a hydroxyethyl substituent. Its synthesis typically involves the condensation of ethyl acetoacetate with 2-hydroxyethylhydrazine. The presence of polar functional groups, namely the hydroxyl group and the pyrazolone ring, dictates its solubility and chromatographic behavior.

A thorough understanding of potential impurities is the first step toward a successful purification strategy. Based on the common synthetic route, the primary impurities may include:

  • Unreacted Starting Materials: Ethyl acetoacetate and 2-hydroxyethylhydrazine.

  • Side-Products: Regioisomers formed during the cyclization reaction, and products from potential side reactions of the starting materials.

  • Degradation Products: The pyrazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

cluster_synthesis Synthesis cluster_impurities Potential Impurities Ethyl Acetoacetate Ethyl Acetoacetate Crude Product Crude Product Ethyl Acetoacetate->Crude Product Condensation 2-Hydroxyethylhydrazine 2-Hydroxyethylhydrazine 2-Hydroxyethylhydrazine->Crude Product Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Present in Regioisomers Regioisomers Crude Product->Regioisomers Present in Degradation Products Degradation Products Crude Product->Degradation Products Present in

Caption: Synthetic pathway and potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Crystallization Issues

Q1: My product is not crystallizing from the reaction mixture. What should I do?

A1: This is a common issue. Here’s a systematic approach to induce crystallization:

  • Concentrate the Solution: Your product might be too dilute. Carefully remove the solvent under reduced pressure. Be cautious not to heat excessively, which could lead to degradation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a small amount of pure product from a previous batch, add a single crystal to the solution.

    • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of impurities.

  • Solvent System Modification: If the above methods fail, your choice of solvent may be suboptimal. The polarity of this compound suggests it will be more soluble in polar solvents. For crystallization, you need a solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Good single solvents to try: Ethanol, methanol, isopropanol, or water.

    • Solvent/Anti-solvent pairs: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethanol) and slowly add an anti-solvent (a solvent in which your product is poorly soluble, like hexane or diethyl ether) until the solution becomes slightly turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly.[1]

Q2: I obtained crystals, but they are oily or discolored. How can I improve the purity?

A2: Oily or discolored crystals indicate the presence of impurities.

  • Recrystallization: This is the most effective method to improve purity. Dissolve the crystals in a minimal amount of hot solvent, and if necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal and any insoluble impurities, then allow the filtrate to cool slowly. For pyrazolone derivatives, recrystallization from diluted ethanol has been shown to be effective.[2]

  • Washing: If the impurity is on the surface of the crystals, you can wash them with a small amount of cold solvent in which the product is sparingly soluble.

Recrystallization Solvent Systems Comments
EthanolA good starting point for many pyrazolone derivatives.
Ethanol/WaterThe addition of water can decrease the solubility of the product upon cooling, improving yield.
MethanolAnother polar protic solvent that can be effective.
Ethyl AcetateCan be a good choice if the product is less polar than anticipated.
Acetone/HexaneAn example of a solvent/anti-solvent system.
Chromatography Challenges

Q3: I am trying to purify my compound by column chromatography on silica gel, but it is not moving from the baseline.

A3: Due to its polar nature, this compound can exhibit strong interactions with the polar silica gel stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase. A gradient elution from a less polar to a more polar solvent system is often effective. For example, start with 100% ethyl acetate and gradually increase the percentage of methanol.

  • Use a Modified Stationary Phase: If increasing the mobile phase polarity doesn't work or leads to poor separation, consider using a less polar stationary phase like alumina (neutral or basic) or a bonded phase like C18 (for reverse-phase chromatography).

  • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve the elution of basic compounds from silica gel.

Q4: My compound is eluting as a broad band with significant tailing on the TLC plate and column.

A4: Tailing is often caused by strong interactions between the analyte and the stationary phase.

  • For Silica Gel: As mentioned above, adding a small amount of triethylamine or ammonia to the mobile phase can mitigate this issue by neutralizing acidic sites on the silica surface.

  • Check for Tautomers: Pyrazolones can exist in different tautomeric forms, which can have different polarities and interact differently with the stationary phase, leading to band broadening. Ensuring the mobile phase is buffered or contains an additive can sometimes help to favor one tautomeric form.

cluster_troubleshooting Chromatography Troubleshooting Compound Stuck at Baseline Compound Stuck at Baseline Increase Mobile Phase Polarity Increase Mobile Phase Polarity Compound Stuck at Baseline->Increase Mobile Phase Polarity Solution 1 Use Different Stationary Phase Use Different Stationary Phase Compound Stuck at Baseline->Use Different Stationary Phase Solution 2 Add Modifier (e.g., TEA) Add Modifier (e.g., TEA) Compound Stuck at Baseline->Add Modifier (e.g., TEA) Solution 3

Caption: Troubleshooting guide for column chromatography.

Purity Analysis

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary indication of purity. A single spot in multiple solvent systems is a good sign.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) is a common starting point for pyrazolone analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals. The presence of unexpected signals or incorrect integration values in the 1H NMR spectrum can indicate impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Melting Point: A sharp melting point range close to the literature value (if available) is an indicator of high purity. Impurities will typically broaden and depress the melting point.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Place the crude product in a flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 ethyl acetate:methanol). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

  • Asif, M. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1148. [Link]

  • Tantoh, D. S., et al. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 25(15), 3488. [Link]

  • Goyal, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Manikandan, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–569. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Tsolaki, E., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4983. [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25375–25386. [Link]

  • Prajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar. [Link]

  • Mohamed, S. K., et al. (2016). 4-{1-[(2-Hydroxyethyl)amino]ethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. IUCrData, 1(3), x160288. [Link]

Sources

Technical Support Center: Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for pyrazolone synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side product formations encountered during the synthesis of pyrazolone derivatives. Our goal is to provide you with in-depth, actionable insights and troubleshooting strategies rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Knorr synthesis of pyrazolones, and how can I minimize it?

The most frequently encountered side product in the Knorr pyrazolone synthesis is the formation of a bis-pyrazolone derivative. This occurs when a second molecule of the β-ketoester reacts with the newly formed pyrazolone.

Troubleshooting Guide: Minimizing Bis-Pyrazolone Formation

  • Stoichiometry Control: The most critical factor is the stoichiometry of the reactants. A slight excess of the hydrazine derivative (typically 1.1 to 1.2 equivalents) can significantly suppress the formation of the bis-pyrazolone by ensuring the complete consumption of the β-ketoester.

  • Order of Addition: Adding the β-ketoester slowly to the solution of the hydrazine derivative can help maintain a high concentration of the hydrazine relative to the β-ketoester, favoring the desired 1:1 reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second addition reaction more than the initial cyclization.

Q2: I am observing a significant amount of a water-soluble byproduct that doesn't seem to be my desired pyrazolone. What could it be?

This is often due to the hydrolysis of the β-ketoester starting material or the intermediate hydrazone. The resulting β-ketoacid is unstable and can decarboxylate, leading to a ketone, while the uncyclized hydrazone can also hydrolyze back to the starting hydrazine and β-ketoester, which can then undergo other side reactions.

Troubleshooting Guide: Preventing Hydrolysis

  • pH Control: Maintaining the optimal pH is crucial. For the condensation of a hydrazine with a β-ketoester, the reaction is typically carried out in a slightly acidic medium (e.g., acetic acid) to facilitate the initial condensation without promoting significant hydrolysis of the ester.

  • Solvent Choice: Using an aprotic solvent can minimize the presence of water and reduce the likelihood of hydrolysis. However, the solubility of the starting materials must be considered.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures and non-optimal pH, can increase the extent of hydrolysis. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

In-Depth Troubleshooting Guides

Issue 1: Formation of an Isomeric Pyrazolone

Problem: You have isolated a pyrazolone, but spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR) indicates it is not the expected regioisomer.

Root Cause: This issue arises when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The initial condensation can occur at either of the two carbonyl groups, leading to the formation of two different hydrazone intermediates, which then cyclize to form two distinct pyrazolone regioisomers.

Mitigation Strategies:

  • Exploiting Steric Hindrance: The less sterically hindered carbonyl group will generally react faster with the hydrazine. You can leverage this by using a bulky substituent on the β-dicarbonyl compound to direct the reaction towards the desired isomer.

  • Electronic Effects: The electronic nature of the substituents on the β-dicarbonyl compound can influence the reactivity of the carbonyl groups. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more reactive towards the nucleophilic hydrazine.

  • Use of Pre-formed Hydrazones: In some cases, it may be beneficial to pre-form the desired hydrazone intermediate under carefully controlled conditions and then induce cyclization in a separate step.

Issue 2: Oxidation of the Pyrazolone Ring

Problem: Your final product is colored (e.g., yellow, orange, or red), and you suspect the formation of an oxidized pyrazolone species.

Root Cause: Pyrazolones, particularly those with a hydrogen atom at the C4 position, are susceptible to oxidation, which can be promoted by air (oxygen), oxidizing agents, or even trace metal impurities. The oxidation product is often a highly conjugated system, which accounts for the observed color.

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen is recommended.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidation.

  • Purification: If oxidation does occur, the oxidized byproduct can often be removed by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Minimizing Bis-Pyrazolone Formation in the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.1 eq.) in ethanol.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.0 eq.) to the stirred solution of phenylhydrazine at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water.

Visualizing Reaction Pathways

Diagram 1: Knorr Pyrazolone Synthesis and Bis-Pyrazolone Side Product Formation

Knorr_Synthesis hydrazine R-NH-NH2 (Hydrazine) hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation ketoester R1-CO-CH2-CO-R2 (β-Ketoester) ketoester->hydrazone bis_pyrazolone Bis-Pyrazolone (Side Product) ketoester->bis_pyrazolone pyrazolone Desired Pyrazolone hydrazone->pyrazolone Cyclization pyrazolone->bis_pyrazolone Further Reaction with β-Ketoester

Caption: Knorr synthesis pathway and the formation of the bis-pyrazolone side product.

Diagram 2: Troubleshooting Logic for Isomeric Pyrazolone Formation

Isomer_Troubleshooting start Isomeric Pyrazolone Detected analysis Analyze β-Dicarbonyl Structure start->analysis unsymmetrical Is the β-Dicarbonyl Unsymmetrical? analysis->unsymmetrical symmetrical Symmetrical β-Dicarbonyl: Isomer formation unlikely. Re-evaluate starting materials. unsymmetrical->symmetrical No steric Exploit Steric Hindrance unsymmetrical->steric Yes electronic Utilize Electronic Effects unsymmetrical->electronic Yes preform Pre-form Hydrazone unsymmetrical->preform Yes

Caption: Decision tree for addressing the formation of isomeric pyrazolones.

Data Summary

Table 1: Effect of Stoichiometry on the Yield of 1-Phenyl-3-methyl-5-pyrazolone

Molar Ratio (Phenylhydrazine : Ethyl Acetoacetate)Yield of Pyrazolone (%)Yield of Bis-Pyrazolone (%)
1 : 1.27520
1 : 18510
1.1 : 192<5
1.2 : 195<2

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

Navigating the Nuances of Hydrazine Condensation: A Guide to Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The condensation reaction between a hydrazine and a carbonyl compound to form a hydrazone is a cornerstone of synthetic chemistry, pivotal in the development of a vast array of pharmaceuticals and functional materials. However, seemingly straightforward, this reaction can be prone to low yields, presenting a significant hurdle in research and development. This technical support guide, designed for professionals in the field, provides a structured approach to troubleshooting and optimizing these critical reactions.

Frequently Asked Questions (FAQs)

Q1: My hydrazine condensation reaction is resulting in a low yield. What are the most common initial factors to investigate?

Low yields in hydrazone formation can often be traced back to a few key parameters. Before delving into more complex troubleshooting, a thorough review of the following is recommended:

  • Stoichiometry: Ensure the molar ratio of your hydrazine and carbonyl compound is appropriate. While a 1:1 ratio is theoretically sound, a slight excess of one reactant (often the more stable or less expensive one) can sometimes drive the reaction to completion.

  • Purity of Starting Materials: Impurities in either the hydrazine or the carbonyl compound can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired hydrazone. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Hydrazine hydrate, in particular, can vary in its actual hydrazine content.[1]

  • Reaction Time and Temperature: Condensation reactions can vary significantly in their required time and temperature.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while excessive time or heat can promote decomposition or side reactions.[3]

Q2: I've confirmed my starting materials are pure and the stoichiometry is correct, but the yield is still poor. What role does the solvent play?

The choice of solvent is critical and can dramatically influence the reaction outcome. Key considerations include:

  • Solubility: Both the hydrazine and the carbonyl compound must be sufficiently soluble in the chosen solvent to ensure an adequate reaction rate.

  • Azeotropic Removal of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, removing this water can shift the equilibrium towards the product, thereby increasing the yield. Solvents that form an azeotrope with water, such as toluene or benzene (use with caution due to toxicity), are often employed with a Dean-Stark apparatus to facilitate water removal.

  • Solvent Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can affect the stability of intermediates and transition states. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may be suitable in many cases.[2] However, in some instances, aprotic solvents might be preferred to avoid unwanted interactions.

Q3: Does the pH of the reaction medium matter for hydrazone formation?

Absolutely. The pH of the reaction is a crucial parameter that requires careful control. The formation of a hydrazone is a two-step process involving nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration.[4]

  • Acid Catalysis: The reaction is often catalyzed by a small amount of acid.[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[6] Common catalysts include acetic acid or sulfuric acid in catalytic amounts.[5]

  • Optimal pH Range: There is an optimal pH range for hydrazone formation, typically mildly acidic (around pH 4-6).[7][8] If the solution is too acidic (pH < 3), the hydrazine, being basic, will be protonated.[8] This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction. Conversely, in neutral or basic conditions, the dehydration step can be slow.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Conversion of Starting Materials

If you observe significant amounts of unreacted starting materials even after an extended reaction time, consider the following troubleshooting workflow:

incomplete_conversion start Low Yield: Incomplete Conversion check_catalyst Is an acid catalyst being used? start->check_catalyst add_catalyst Action: Add a catalytic amount of a mild acid (e.g., acetic acid). check_catalyst->add_catalyst No optimize_catalyst Is the catalyst concentration optimal? check_catalyst->optimize_catalyst Yes add_catalyst->optimize_catalyst adjust_catalyst Action: Titrate catalyst concentration to find the optimal loading. optimize_catalyst->adjust_catalyst No check_water_removal Is water being effectively removed? optimize_catalyst->check_water_removal Yes adjust_catalyst->check_water_removal implement_water_removal Action: Use a Dean-Stark trap or add a dehydrating agent (e.g., MgSO4). check_water_removal->implement_water_removal No check_temp Is the reaction temperature adequate? check_water_removal->check_temp Yes implement_water_removal->check_temp increase_temp Action: Cautiously increase the reaction temperature while monitoring for side products. check_temp->increase_temp No end Improved Conversion check_temp->end Yes increase_temp->end

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocol: Optimizing Acid Catalyst Concentration

  • Set up a series of small-scale parallel reactions with identical starting material concentrations and reaction conditions.

  • To each reaction, add a different concentration of a mild acid catalyst (e.g., acetic acid), ranging from 0.1 mol% to 5 mol%.

  • Monitor the progress of each reaction over time using TLC or LC-MS.

  • Quench the reactions at various time points and analyze the product yield to determine the optimal catalyst loading.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Common side products and their mitigation strategies are outlined below.

Side ProductPotential CauseRecommended Action
Azine Formation Reaction of the hydrazone product with another molecule of the carbonyl starting material.[3]Use a slight excess of the hydrazine. Add the carbonyl compound dropwise to the hydrazine solution to maintain a low concentration of the carbonyl compound.[2]
Over-reduction In some cases, especially under Wolff-Kishner conditions, the hydrazone can be further reduced to an alkane.[11][12]Carefully control the reaction temperature and the amount of base used. If alkane formation is a persistent issue, consider alternative, milder reduction methods if the carbonyl needs to be removed.
Decomposition Hydrazines and hydrazones can be unstable at elevated temperatures.[3]Perform the reaction at the lowest effective temperature. Consider using a more stable hydrazine derivative if possible.
Issue 3: Difficulty in Product Isolation and Purification

Even with a high reaction conversion, low isolated yields can result from challenges during workup and purification.

Purification Strategy Decision Tree:

purification_strategy start Low Isolated Yield product_state Is the hydrazone product a solid or an oil? start->product_state recrystallization Action: Recrystallization. Hydrazones often crystallize well. product_state->recrystallization Solid trituration Action: Triturate with a non-polar solvent (e.g., n-hexane) in the cold to induce crystallization. product_state->trituration Oil, but can crystallize chromatography_check Is the hydrazone stable on silica gel? product_state->chromatography_check Persistent Oil solid_path Solid oil_path Oil end Improved Isolated Yield recrystallization->end trituration->end silica_chromatography Action: Column chromatography on silica gel. chromatography_check->silica_chromatography Yes alternative_chromatography Action: Consider basic alumina or reverse-phase chromatography. chromatography_check->alternative_chromatography No (Hydrazones can be acid-sensitive) [10] silica_chromatography->end alternative_chromatography->end

Caption: Decision tree for hydrazone purification.

Key Purification Considerations:

  • Acid Sensitivity: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[13] If this is observed, consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase such as basic alumina.[13]

  • Recrystallization: Many hydrazones are crystalline solids and can be effectively purified by recrystallization.[13] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Trituration: For oily products, trituration with a non-polar solvent like n-hexane can sometimes induce crystallization.[14]

By systematically addressing these common issues, researchers can significantly improve the yields of their hydrazine condensation reactions, leading to more efficient and successful synthetic outcomes.

References

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38637-38652. [Link]

  • Kool, E. T., & Jencks, W. P. (2013). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Journal of the American Chemical Society, 135(48), 18048–18051. [Link]

  • Mahindaratne, M. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

  • Kool, E. T., & Jencks, W. P. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. Wikipedia. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • ResearchGate. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses Procedure. [Link]

  • García-Reyes, J. F., & Molina, P. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9213–9218. [Link]

  • Torchilin, V. P., & Lukyanov, A. N. (2003). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 14(5), 896–902. [Link]

  • García-Reyes, J. F., & Molina, P. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9213–9218. [Link]

  • Lehn, J. M. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Furst, A., & Berlo, R. C. (1965). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). Chemical Reviews, 65(1), 51–68. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. [Link]

  • Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
  • Myers, A. G., & Movassaghi, M. (2016). A Hydrazine-Free Wolff−Kishner Reaction Suitable for an Undergraduate Laboratory. Journal of Chemical Education, 93(1), 194-197. [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. NASA Technical Reports Server (NTRS). [Link]

  • Wikipedia. (2023). Hydrazone. Wikipedia. [Link]

  • Google Patents. (n.d.). US2698286A - Dehydration of hydrazine solutions.

Sources

Technical Support Center: Thin Layer Chromatography (TLC) Monitoring of Pyrazolone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thin Layer Chromatography (TLC) monitoring of pyrazolone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of TLC in synthesizing pyrazolone derivatives. Pyrazolones are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis and purification a key area of research.[1] TLC is an indispensable tool for monitoring these reactions, offering a rapid, simple, and inexpensive method to assess reaction progress, identify components, and determine the purity of the final product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring pyrazolone synthesis reactions like the Knorr synthesis?

A1: TLC is favored for monitoring pyrazolone synthesis for several key reasons:

  • Speed and Efficiency: TLC provides rapid results, often within minutes, allowing for real-time tracking of the reaction's progress.[2] This is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or overheating.

  • Cost-Effectiveness: Compared to more complex techniques like High-Performance Liquid Chromatography (HPLC), TLC is significantly more economical in terms of solvent consumption and equipment cost.[3]

  • Simplicity: The technique is straightforward to perform, requiring minimal sample preparation and readily available laboratory equipment.[4]

  • Qualitative Assessment: It offers a quick qualitative assessment of the reaction mixture, showing the disappearance of starting materials and the appearance of the product and any byproducts.[5]

Q2: How do I select an appropriate mobile phase for my pyrazolone reaction TLC?

A2: The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation of your starting materials, product, and any impurities. The goal is to find a solvent system that provides a good separation of spots, with Rf values ideally between 0.2 and 0.8.

A common starting point for pyrazolone synthesis is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] For instance, a mobile phase of 30% ethyl acetate in hexane is often effective for monitoring the Knorr synthesis of pyrazolones.[7] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve optimal separation.

Q3: What are the most effective methods for visualizing pyrazolone compounds on a TLC plate?

A3: Pyrazolone derivatives, being aromatic and often conjugated systems, are typically UV-active. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[8] The compounds will appear as dark spots on a fluorescent green background.

For compounds that are not UV-active or for enhanced visualization, staining reagents can be used. Common and effective stains for pyrazolone derivatives include:

  • Iodine Vapor: A simple and semi-non-destructive method where the plate is exposed to iodine vapor. Most organic compounds will appear as brown spots. The spots will fade over time, allowing for subsequent staining with another reagent if needed.[9]

  • Phosphomolybdic Acid (PMA) Stain: This is a good general stain that reacts with a wide variety of organic compounds, typically producing blue-green spots upon heating.

  • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as alcohols, aldehydes, and some alkenes. It appears as yellow-brown spots on a purple background.[10]

Q4: How can I be sure that my reaction has gone to completion using TLC?

A4: To confirm reaction completion, a three-lane spotting technique on the TLC plate is highly recommended:

  • Lane 1 (Starting Material - SM): A spot of the pure starting material.

  • Lane 2 (Co-spot - C): A spot of the starting material and a spot of the reaction mixture applied on top of each other.

  • Lane 3 (Reaction Mixture - RM): A spot of the reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3).[11] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are very similar.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the TLC monitoring of your pyrazolone reactions.

Issue 1: Streaking of Spots on the TLC Plate

Question Probable Cause(s) Recommended Solution(s)
Why are my spots streaking instead of forming distinct spots? 1. Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[12] 2. Highly Polar Compounds: Pyrazolones can be polar and may interact strongly with the silica gel stationary phase. 3. Acidic or Basic Nature of Compounds: The presence of acidic or basic functional groups can lead to interactions with the silica gel, causing streaking.[13] 4. Inappropriate Spotting Solvent: Dissolving the sample in a solvent that is too polar for the mobile phase can cause the initial spot to be too large.1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting. 2. Adjust Mobile Phase Polarity: Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase to help move the polar compounds up the plate. 3. Add a Modifier to the Mobile Phase: For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine. This will neutralize the active sites on the silica gel and reduce streaking.[13] 4. Use a Less Polar Spotting Solvent: If possible, dissolve your sample in a less polar solvent for spotting.

Issue 2: Poor Separation of Spots (Co-elution)

Question Probable Cause(s) Recommended Solution(s)
My starting material and product spots are not separating well. What can I do? 1. Inappropriate Mobile Phase Polarity: The polarity of the mobile phase may not be optimal to differentiate between the compounds.[14] 2. Similar Polarity of Compounds: The starting materials and the pyrazolone product may have very similar polarities.1. Systematically Vary Mobile Phase Composition: Try a range of solvent ratios. For example, if you are using a hexane:ethyl acetate system, try varying the ethyl acetate percentage from 10% to 50% in 10% increments. 2. Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, you could try dichloromethane:methanol or toluene:acetone. 3. Consider 2D-TLC: For very complex mixtures or compounds with very similar polarities, 2D-TLC can be a powerful tool. The plate is developed in one solvent system, dried, rotated 90 degrees, and then developed in a second, different solvent system.[15]

Issue 3: No Spots are Visible on the TLC Plate

Question Probable Cause(s) Recommended Solution(s)
I've run my TLC, but I don't see any spots. What went wrong? 1. Sample Concentration is Too Low: The concentration of the compounds in the spotted solution may be below the detection limit of the visualization method.[12] 2. Ineffective Visualization Method: The chosen visualization technique may not be suitable for your compounds. For example, not all compounds are UV-active. 3. Sample Evaporation: If the compounds are volatile, they may have evaporated from the plate before or during development. 4. Reaction Failure: It is possible that the reaction has not proceeded, and the starting materials are not visible with the chosen method.1. Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications. Alternatively, use a more concentrated solution of your reaction mixture.[12] 2. Try a Different Visualization Method: If UV light does not reveal any spots, try staining with iodine vapor, followed by a chemical stain like phosphomolybdic acid or potassium permanganate.[8][9] 3. Minimize Evaporation: Cover the TLC developing chamber properly to ensure a saturated atmosphere, which can reduce solvent evaporation from the plate surface. 4. Verify Starting Material Visibility: Always run a standard of your starting material on the same plate to ensure it is visible under the chosen conditions.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring of a Knorr Pyrazolone Synthesis

This protocol outlines the procedure for monitoring a typical Knorr pyrazolone synthesis, for example, the reaction of ethyl acetoacetate with phenylhydrazine.[7]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 30% Ethyl Acetate in Hexane)[6]

  • Reaction mixture

  • Starting material standards (ethyl acetoacetate and phenylhydrazine)

  • UV lamp (254 nm)

  • Iodine chamber (optional)

  • Staining solution (e.g., phosphomolybdic acid) and heat gun (optional)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (SM): Using a clean capillary tube, spot the starting material (e.g., a solution of ethyl acetoacetate).

    • Lane 2 (C): Spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (RM): Using a new clean capillary tube, spot the reaction mixture.

  • Develop the Plate: Place a small amount of the mobile phase into the developing chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]

    • If necessary, further visualize by placing the plate in an iodine chamber or by dipping it in a staining solution and heating.[9][10]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicates the progress of the reaction.

Protocol 2: Preparation of TLC Visualization Reagents

a) Iodine Chamber:

  • Place a few crystals of iodine in a sealed chromatography tank or a wide-mouthed jar with a lid.[16]

  • Allow the chamber to become saturated with iodine vapor.

  • Place the developed and dried TLC plate inside the chamber for a few minutes until brown spots appear.[9]

b) Phosphomolybdic Acid (PMA) Stain:

  • Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[10]

  • Staining: Dip the dried TLC plate into the PMA solution and then heat it with a heat gun until blue-green spots appear.

Data Presentation

Table 1: Typical Rf Values for Knorr Pyrazolone Synthesis Components

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Phenylhydrazine7:30.6 - 0.7
Ethyl Acetoacetate7:30.4 - 0.5
3-methyl-1-phenyl-5-pyrazolone (Product)7:30.2 - 0.3

Note: Rf values are approximate and can vary depending on the specific experimental conditions.[17]

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_cospot Co-spot (SM + RM) spot_sm->spot_cospot spot_rm Spot Reaction Mixture (RM) spot_cospot->spot_rm dev_chamber Prepare Developing Chamber develop Develop Plate dev_chamber->develop dry Dry Plate develop->dry uv Visualize under UV Light stain Stain Plate (e.g., Iodine, PMA) uv->stain Optional analyze Analyze Results (Assess Completion) uv->analyze stain->analyze

Caption: Workflow for TLC monitoring of pyrazolone reactions.

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_no_spots No Spots Visible start Problem with TLC Result overloaded Overloaded Sample? start->overloaded Streaking polarity Wrong Mobile Phase Polarity? start->polarity Co-elution concentration Sample Too Dilute? start->concentration No Spots polar Highly Polar Compound? overloaded->polar ph_issue Acidic/Basic Compound? polar->ph_issue sol1 Dilute Sample sol2 Adjust Mobile Phase sol3 Add Modifier (Acid/Base) similar_rf Similar Compound Polarities? polarity->similar_rf sol4 Vary Solvent Ratio sol5 Try New Solvent System sol6 Use 2D-TLC visualization Ineffective Visualization? concentration->visualization sol7 Increase Concentration sol8 Try Different Stain

Caption: Troubleshooting logic for common TLC issues.

References

Sources

Neutralization and precipitation methods for pyrazolone purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolone purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying pyrazolone derivatives. Pyrazolones are a cornerstone class of heterocyclic compounds with a vast range of applications, from pharmaceuticals to dyes.[1][2][3] However, achieving high purity is often a significant challenge that dictates the success of downstream applications.

This document moves beyond simple protocols to provide in-depth, field-proven insights into two of the most powerful and scalable purification techniques: Neutralization (pH Swing) and Anti-Solvent Precipitation . Here, we will dissect the causality behind experimental choices and provide robust troubleshooting frameworks to address the specific issues you may encounter in the lab.

Section 1: Purification via Neutralization (pH Swing)

The neutralization or "pH swing" method is an elegant and highly effective technique that leverages the pH-dependent solubility of pyrazolone derivatives. Most pyrazolones possess acidic or basic functional groups, allowing them to be selectively protonated or deprotonated to form water-soluble salts. This transition between a soluble salt form and an insoluble neutral form is the basis for this purification strategy.

Core Principle: Exploiting pKa for Separation

The entire process hinges on the ability to dramatically alter the solubility of your target pyrazolone by adjusting the pH of the solution.

  • Solubilization: By shifting the pH far from the compound's isoelectric point (pI), you can convert the sparingly soluble neutral form into a highly soluble salt. For an acidic pyrazolone, this means dissolving it in an aqueous base (e.g., NaOH, KOH) to form a soluble phenolate or carboxylate salt. For a basic pyrazolone, dissolution in an aqueous acid (e.g., HCl, H₂SO₄) forms a soluble ammonium salt.

  • Impurity Removal: Many process-related impurities may not share the same solubility characteristics. In this soluble phase, impurities that are insoluble at this basic or acidic pH (e.g., non-ionizable organic residues) can be easily removed by filtration. Activated carbon can also be added at this stage to adsorb colored impurities.

  • Precipitation: The pH is then carefully adjusted back towards the compound's pI. At this point, the soluble salt is converted back into its neutral, non-ionized form, which has minimal aqueous solubility, causing it to precipitate out of the solution as a purified solid. A common target pH range for this precipitation is between 6 and 9, often centered around 7 to 8.[4]

Visualized Workflow: Neutralization / pH Swing

Neutralization_Workflow cluster_start Step 1: Solubilization cluster_purify Step 2: Impurity Removal cluster_precipitate Step 3: Precipitation cluster_isolate Step 4: Isolation A Crude Pyrazolone (Solid) B Dissolve in Acid or Base (e.g., aq. NaOH for acidic pyrazolone) A->B Adjust pH C Solution of Pyrazolone Salt + Soluble & Insoluble Impurities B->C D Optional: Add Activated Carbon (for color removal) C->D E Filter to Remove Insoluble Impurities / Carbon C->E If no carbon needed D->E F Purified Pyrazolone Salt Solution E->F G Slowly Add Neutralizing Agent (e.g., HCl to target pH) F->G Controlled Addition H Precipitation Occurs (Formation of Purified Solid) G->H I Filter Slurry H->I J Wash Solid with Water &/or Organic Solvent I->J K Dry to Yield Pure Product J->K

Caption: Workflow for pyrazolone purification via pH swing.

Experimental Protocol: Neutralization of an Acidic Pyrazolone
  • Dissolution: In a suitable vessel, suspend the crude acidic pyrazolone in deionized water (e.g., 5-10 volumes). Begin stirring and slowly add a 2M solution of sodium hydroxide (NaOH) until the solid completely dissolves and the pH is >12.

  • Treatment: (Optional) If the solution is highly colored, add a small amount of activated carbon (e.g., 1-2% w/w relative to the pyrazolone) and stir for 30 minutes at room temperature.

  • Filtration 1: Filter the solution through a pad of celite to remove any insoluble impurities and/or the activated carbon. Wash the filter cake with a small amount of dilute NaOH solution to recover any remaining product.

  • Precipitation: Transfer the clear filtrate to a clean vessel equipped with efficient stirring. Begin to slowly add a 2M solution of hydrochloric acid (HCl) dropwise. Monitor the pH continuously.

  • Endpoint Determination: As you approach the target pH (typically 6-8), the solution will become turbid as the product begins to precipitate. Continue acid addition until the pH is stable at the predetermined optimal value. The rate of addition is critical; rapid addition can lead to "oiling out" or the formation of very fine particles.

  • Aging: (Optional but Recommended) Once the target pH is reached, allow the slurry to stir (age) for 1-2 hours. This can improve crystal size and filterability. Cooling the slurry at this stage can further decrease solubility and improve yield.

  • Filtration 2 & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts formed during neutralization. A final wash with a water-miscible solvent (e.g., cold ethanol or acetone) can help displace water and speed up drying.[5]

  • Drying: Dry the purified pyrazolone product under vacuum at an appropriate temperature.

FAQs and Troubleshooting: Neutralization Method

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue with several potential root causes:

  • Incomplete Initial Dissolution: Ensure the pH is sufficiently high (or low for basic pyrazolones) to fully dissolve the starting material. Any undissolved crude product will be lost in the first filtration step.

  • Incorrect Target pH: You may have overshot the optimal precipitation pH, leading to a region where your compound has residual solubility. The ideal pH is where solubility is at a minimum. Perform small-scale trials to find the pH that gives the maximum amount of precipitate.

  • Excessive Wash Volumes: While washing is crucial for purity, using excessive volumes of wash liquor (especially if the product has some slight solubility in it) can lead to product loss. Use cold washing liquids and apply them in several small, efficient portions rather than one large volume.

  • Premature Filtration: If you filter the slurry immediately after pH adjustment without an aging step, precipitation may be incomplete.

Q: The product precipitated as a sticky oil or gum instead of a crystalline solid. How can I resolve this "oiling out"?

A: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[6][7] This is a common problem when the level of supersaturation is too high or when the precipitation occurs above the melting point of the solvated compound.

  • Causality: Rapid neutralization creates a very high local supersaturation, where molecules aggregate faster than they can arrange into an ordered crystal lattice.

  • Solutions:

    • Reduce Rate of Neutralization: This is the most critical parameter. Add the neutralizing acid/base very slowly with vigorous stirring to maintain a low level of supersaturation, favoring controlled crystal growth.[8]

    • Control Temperature: Perform the precipitation at a lower temperature. This often reduces the tendency to oil out and can decrease the solubility of the product, improving yield.

    • Add Seeding Crystals: Introduce a small amount of previously isolated, pure crystalline material to the solution just before or at the onset of precipitation. These seeds provide a template for orderly crystal growth, bypassing the energy barrier for primary nucleation.

    • Solvent Modification: Adding a small amount of a miscible co-solvent to the aqueous solution before neutralization can sometimes disrupt the interactions that lead to oiling.

Q: The final product purity is not satisfactory. What steps can I take?

A: Impurities in the final product typically arise from two sources: incomplete removal of initial impurities or co-precipitation.[9][10]

  • Co-precipitation of Similar Impurities: If an impurity has a similar pKa and solubility profile to your target compound, it will precipitate under the same conditions. In this case, a second recrystallization or switching to an orthogonal method like anti-solvent precipitation may be necessary.

  • Inadequate Washing: The precipitated solid can trap mother liquor containing dissolved impurities. Ensure the filter cake is washed thoroughly to displace this liquor. Re-slurrying the wet cake in fresh water and re-filtering can be more effective than a simple cake wash.

  • Occlusion: Rapid crystal growth can physically trap pockets of mother liquor within the crystals (inclusions).[9] Slower precipitation rates are key to preventing this.

Q: Filtration of the final product is extremely slow, clogging the filter paper. Why is this happening?

A: This is almost always due to the formation of extremely fine particles or "fines."

  • Causality: High supersaturation (from rapid pH change) leads to fast and uncontrolled nucleation, creating a large number of very small crystals that blind the filter medium.

  • Solutions:

    • Slower Precipitation: As with oiling out, slow down the addition of the neutralizing agent.

    • Aging/Digestion: Stirring the slurry for a period (e.g., 1-12 hours) after precipitation, sometimes at a slightly elevated temperature, is a process known as Ostwald ripening. Smaller particles dissolve and redeposit onto larger ones, leading to an overall increase in average particle size and improved filterability.

    • Use a Filter Aid: For very difficult filtrations, adding a small amount of an inert filter aid like Celite directly to the slurry before filtration can create a more porous filter cake. Note that this is generally avoided for final API steps unless it can be validated to not compromise product quality.

Section 2: Purification via Anti-Solvent Precipitation

Anti-solvent precipitation (or "drowning out") is another cornerstone technique, particularly useful for compounds that are highly soluble in organic solvents but poorly soluble in others. It operates by systematically reducing the solvating power of the liquid phase, forcing the target compound out of solution.

Core Principle: Manipulating Solubility with Solvent Composition

This method relies on a carefully selected pair of solvents:

  • Solvent: A "good" solvent in which the pyrazolone and, ideally, the impurities are highly soluble.

  • Anti-Solvent: A "poor" solvent in which the pyrazolone is sparingly soluble. The anti-solvent must be fully miscible with the primary solvent.

The process involves dissolving the crude material in a minimal amount of the "good" solvent and then slowly adding the anti-solvent. As the proportion of the anti-solvent in the mixture increases, the overall solvating power of the system for the pyrazolone decreases. Once the solubility limit is exceeded, the compound precipitates. The key to success is that the impurities should remain soluble in the final solvent/anti-solvent mixture.

Visualized Workflow: Anti-Solvent Precipitation

AntiSolvent_Workflow cluster_start Step 1: Dissolution cluster_purify Step 2: Impurity Removal cluster_precipitate Step 3: Precipitation cluster_isolate Step 4: Isolation A Crude Pyrazolone (Solid) B Dissolve in Minimum Volume of a 'Good' Solvent (e.g., Ethanol, Acetone) A->B C Concentrated Solution of Pyrazolone B->C D Filter to Remove any Insoluble Particulates C->D E Clear, Purified Solution C->E If no particulates D->E F Slowly Add Miscible 'Anti-Solvent' (e.g., Water, Heptane) E->F Controlled Addition G Precipitation Occurs as Solubility Decreases F->G H Filter Slurry G->H I Wash Solid with Anti-Solvent or Solvent/Anti-Solvent Mixture H->I J Dry to Yield Pure Product I->J

Caption: Workflow for pyrazolone purification via anti-solvent precipitation.

Experimental Protocol: Anti-Solvent Precipitation
  • Dissolution: Dissolve the crude pyrazolone in the minimum amount of a suitable "good" solvent (e.g., ethanol) at room temperature or with gentle warming. Aim for a concentrated, but not saturated, solution.

  • Filtration 1: (Optional) If the solution contains insoluble matter, filter it while warm to obtain a clear solution.

  • Precipitation: With efficient stirring, begin to add the anti-solvent (e.g., water) dropwise to the pyrazolone solution.

  • Observation: The solution will become turbid at the point of initial precipitation. Continue adding the anti-solvent slowly to ensure complete precipitation. The final solvent ratio is critical for maximizing yield while keeping impurities in solution.

  • Cooling & Aging: Once the anti-solvent addition is complete, the slurry can be cooled (e.g., in an ice bath) to further reduce the product's solubility and maximize recovery. Stirring the cold slurry for 1-2 hours is recommended.

  • Filtration 2 & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a pre-chilled mixture of the solvent/anti-solvent in the final precipitation ratio. This prevents the re-dissolution of the product.

  • Drying: Dry the purified solid under vacuum.

Data Table: Common Solvent Systems

The selection of a solvent/anti-solvent pair is empirical but can be guided by chemical principles. Below are common starting points for pyrazolone derivatives.

"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Polarity MismatchCommon Use Case
Ethanol / MethanolWaterLargeFor polar pyrazolones.
Acetone / Ethyl AcetateHeptane / HexaneLargeFor moderately polar pyrazolones.
Dichloromethane (DCM)Pentane / HexaneMediumFor less polar pyrazolones.
Dimethylformamide (DMF)Water / Diethyl EtherLargeFor highly polar pyrazolones soluble in DMF.

Note: Always perform small-scale trials (10-50 mg) to validate a solvent system before committing a large batch.

FAQs and Troubleshooting: Anti-Solvent Method

Q: How do I select the best solvent and anti-solvent?

A: This is the most critical decision in developing the method.

  • Solvent Choice: The ideal "good" solvent should dissolve your crude product completely at a reasonably high concentration (e.g., >50 mg/mL) but should not be such a powerful solvent that massive volumes of anti-solvent are required.

  • Anti-Solvent Choice: The anti-solvent must be fully miscible with the primary solvent. Your target compound should have very low solubility (<1 mg/mL) in the anti-solvent. Ideally, the impurities you want to remove should be soluble in the final solvent mixture.

  • Screening Process: A typical screening process involves dissolving small amounts of crude material in various candidate solvents. Once dissolved, add potential anti-solvents dropwise to see which combinations give a nice crystalline precipitate.

Q: My product oiled out instead of crystallizing. The causes seem similar to the neutralization method, but are the solutions different?

A: The causes are identical—excessively high supersaturation. The solutions are also analogous but applied differently:

  • Reduce Addition Rate: Add the anti-solvent more slowly, especially around the point of initial precipitation.

  • Control Temperature: Adding the anti-solvent to a warmer solution and then slowly cooling can sometimes promote better crystal formation. Conversely, if the compound is very sensitive, performing the entire process at a consistently low temperature might be necessary.

  • Reverse Addition: Instead of adding the anti-solvent to the product solution, try adding the product solution slowly to a larger, well-stirred volume of the anti-solvent. This keeps the system at a constantly low concentration of the "good" solvent and can prevent high local supersaturation.

  • Seeding: Add seed crystals just as the solution begins to turn turbid.

Q: The recovery is poor, and a lot of my product seems to stay in the mother liquor.

A: This indicates that the final solvent mixture still has significant solvating power for your product.

  • Increase Anti-Solvent Ratio: You may not have added enough anti-solvent. Try increasing the final ratio of anti-solvent to solvent.

  • Lower the Temperature: After precipitation is complete, cool the slurry significantly (e.g., to 0-5 °C) and age it for a longer period to maximize the amount of product that crystallizes out.

  • Change the System: The chosen solvent/anti-solvent system may simply not be optimal. A different pair might provide a steeper solubility curve, leading to better recovery. For example, switching from an ethanol/water system to an acetone/heptane system might result in much lower final solubility.

References
  • Google Patents. (n.d.). Method for purifying pyrazoles (WO2011076194A1).
  • National Institutes of Health. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazolone derivatives (DE1112984B).
  • MDPI. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved January 23, 2026, from [Link]

  • MIT DSpace. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. Computers & Chemical Engineering. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles (DE102009060150A1).
  • National Institutes of Health. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2004). Strategies to Control Particle Size During Crystallization Processes. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Journal of Pharmaceutical Research International. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2018). Problems, potentials and future of industrial crystallization. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Biology. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2022). How can I prevent my antibodies from precipitating during purification?. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Experimental investigation and prediction of oiling out during crystallization process. Retrieved January 23, 2026, from [Link]

  • MIT DSpace. (2002). Paracetamol Crystallization Using Laser Backscattering and ATR-FTIR Spectroscopy: Metastability, Agglomeration, and Control. Crystal Growth & Design. Retrieved January 23, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). Optimisation of pyrazolone formation. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2022). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC Advances. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2011). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography. Retrieved January 23, 2026, from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved January 23, 2026, from [Link]

  • MDPI. (2024). Hydrogen Purification Performance of Pressure Swing Adsorption in Coal-Derived Activated Carbon/Zeolite 13X Layered Bed. Processes. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2015). How can I prevent precipitation after antibody purification?. Retrieved January 23, 2026, from [Link]

  • University of Pretoria. (2024). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. BioNanoScience. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Retrieved January 23, 2026, from [Link]

  • MDPI. (2018). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules. Retrieved January 23, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PYRAZOLONES: A REVIEW. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Technology. (2021). Considerations for Sterile Filtration of Biologic Drugs. Retrieved January 23, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Particle Size and Shape Control in Crystallization Processes. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Processes. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved January 23, 2026, from [Link]

Sources

Navigating the Scale-Up of Pyrazolone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the challenges encountered when transitioning pyrazolone synthesis from the laboratory bench to larger-scale production. Pyrazolones are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and fine chemicals.[1] However, their synthesis, particularly the classic Knorr cyclization and its variations, presents unique challenges upon scale-up that demand careful consideration of reaction kinetics, thermodynamics, and process safety.

This guide is structured in a question-and-answer format to directly address the practical issues you may face. We will delve into the causality behind these challenges and provide field-proven insights to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Reaction and Process Safety

The scale-up of chemical reactions invariably amplifies thermal hazards. What is a minor exotherm in a laboratory flask can become a dangerous runaway reaction in a large reactor. This section focuses on identifying and mitigating these risks.

Q1: My pyrazolone synthesis is highly exothermic during the initial condensation step. How can I manage this on a larger scale to prevent a runaway reaction?

A1: The condensation of hydrazines with β-ketoesters is indeed an exothermic process. On a large scale, the reduced surface-area-to-volume ratio of the reactor impedes heat dissipation, increasing the risk of a thermal runaway.

Causality: The initial reaction involves the formation of a hydrazone intermediate, which is a rapid and exothermic step.[2] The subsequent intramolecular cyclization to form the pyrazolone ring also contributes to the overall heat evolution. Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

Troubleshooting and Mitigation Strategies:

  • Calorimetric Studies: Before any scale-up, it is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.

  • Semi-Batch Addition: Instead of adding all the hydrazine at once, a semi-batch process where the hydrazine is added gradually allows for better control of the reaction rate and heat generation. The addition rate should be carefully controlled based on the cooling capacity of the reactor.

  • Solvent Selection: Choose a solvent with a high boiling point and good heat transfer properties. The solvent can also act as a heat sink, absorbing some of the reaction exotherm.

  • Emergency Cooling and Quenching: Ensure that the reactor is equipped with an emergency cooling system (e.g., a cooling coil with a high flow rate of coolant). A quenching protocol with a suitable reagent should also be in place to stop the reaction in case of a cooling failure.

Section 2: Yield, Purity, and By-Product Formation

Achieving high yield and purity is a primary goal of any synthetic process. However, scaling up can introduce new challenges related to mixing, mass transfer, and local concentration gradients, which can impact the impurity profile.

Q2: I am observing a decrease in yield and an increase in impurities when I scale up my Knorr pyrazolone synthesis. What are the likely causes and how can I address them?

A2: This is a common issue in scale-up. The change in the physical environment of the reaction can lead to the formation of by-products that were not significant at the lab scale.

Causality:

  • Poor Mixing: In large reactors, inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration. This can promote side reactions, such as the self-condensation of the β-ketoester or the formation of regioisomers.

  • Raw Material Quality: The purity of your starting materials, particularly the hydrazine and β-ketoester, becomes more critical at scale. Impurities in the raw materials can act as catalysts for side reactions or be incorporated into the final product.[3][4]

  • Reaction Time and Temperature: The optimal reaction time and temperature at the lab scale may not be directly transferable to a larger scale due to differences in heat and mass transfer.

Troubleshooting and Mitigation Strategies:

  • Impurity Profiling: It is essential to perform thorough impurity profiling of your crude product at different scales.[5] Techniques like HPLC and LC-MS can help identify the structure of the major impurities, providing clues about their formation mechanism.

  • Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of reactant consumption and product formation.[6][7] This allows for better control over the reaction endpoint and can help minimize the formation of degradation products.

  • Raw Material Specification: Establish strict specifications for your starting materials and perform incoming quality control to ensure consistency between batches.

  • Process Optimization: A design of experiments (DoE) approach can be used to re-optimize the reaction parameters (temperature, concentration, addition rate, stirring speed) for the larger scale.

Typical By-Products in Knorr Pyrazolone Synthesis:

By-ProductFormation MechanismMitigation Strategy
Regioisomers If the β-ketoester is unsymmetrical, the hydrazine can attack either carbonyl group, leading to two different pyrazolone isomers.Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by crystallization is often necessary.
Hydrazone dimers Self-condensation of the hydrazine starting material.Use a slight excess of the β-ketoester. Control the reaction temperature.
β-ketoester self-condensation products Base-catalyzed self-condensation of the β-ketoester.Careful control of pH and temperature.[2]

Section 3: Crystallization, Polymorphism, and Product Isolation

The final steps of isolating and purifying the pyrazolone product are critical for achieving the desired quality attributes, especially for pharmaceutical applications.

Q3: My pyrazolone product is difficult to crystallize at a large scale, and I am concerned about polymorphism. What strategies can I use to develop a robust crystallization process?

A3: Crystallization is a complex process that is highly dependent on factors such as supersaturation, solvent system, cooling rate, and agitation. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern for pharmaceuticals as different polymorphs can have different physical properties, including solubility and bioavailability.[8]

Causality:

  • Metastable Zone Width: The metastable zone is the region of supersaturation where the solution can exist without spontaneous nucleation. A narrow metastable zone can lead to rapid, uncontrolled crystallization and the formation of small, impure crystals.

  • Solvent Effects: The choice of solvent can significantly influence the crystal habit and the polymorphic form obtained.

  • Cooling and Agitation: The rate of cooling and the degree of agitation affect the nucleation and crystal growth rates, which in turn determine the crystal size distribution and purity.

Troubleshooting and Mitigation Strategies:

  • Polymorph Screening: Conduct a thorough polymorph screen using various solvents and crystallization techniques to identify all possible crystalline forms of your pyrazolone.

  • Solubility Curves: Determine the solubility of your product in different solvent systems at various temperatures to identify a suitable crystallization solvent.

  • Controlled Cooling and Seeding: Develop a controlled cooling profile to maintain the supersaturation within the metastable zone. Seeding the solution with crystals of the desired polymorph can help control the crystallization process and ensure the formation of the desired crystal form.

  • Anti-Solvent Addition: In some cases, the addition of an anti-solvent can be used to induce crystallization. The rate of anti-solvent addition should be carefully controlled.

Experimental Protocol: Developing a Controlled Crystallization Process

  • Determine the solubility curve of the pyrazolone in a promising solvent system at various temperatures.

  • Identify the metastable zone width by cooling a saturated solution at different rates and observing the temperature at which spontaneous nucleation occurs.

  • Design a cooling profile that keeps the solution within the metastable zone for a controlled period to allow for crystal growth.

  • Perform seeding studies by adding a small amount of seed crystals of the desired polymorph at the beginning of the cooling process.

  • Analyze the resulting crystals for their polymorphic form (using techniques like XRD and DSC), particle size distribution, and purity.

Section 4: Advanced Synthesis and Process Intensification

Modern synthetic methodologies can offer significant advantages in terms of safety, efficiency, and scalability.

Q4: I have heard that continuous flow synthesis can mitigate some of the challenges of scaling up pyrazolone synthesis. Is this a viable option?

A4: Yes, continuous flow chemistry is an excellent option for addressing many of the challenges associated with pyrazolone synthesis scale-up.[9][10][11][12]

Advantages of Continuous Flow Synthesis:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, making it possible to safely perform highly exothermic reactions at higher temperatures and concentrations than in batch reactors.

  • Improved Safety: The small reaction volumes in a flow system minimize the amount of hazardous material present at any given time, reducing the risk of a major incident.

  • Precise Control over Reaction Parameters: Flow chemistry allows for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purities.

  • Rapid Process Optimization: The ability to quickly change reaction conditions and see the results in real-time makes process optimization much faster than in batch.

Workflow for Transitioning to Continuous Flow:

G cluster_0 Feasibility Study cluster_1 Flow Reactor Setup cluster_2 Process Optimization cluster_3 Scale-Up Feasibility Batch Reaction Data Analysis Kinetics Kinetic Modeling Feasibility->Kinetics  Determine reaction  kinetics Reactor Select Reactor Type (e.g., PFR, CSTR) Feasibility->Reactor  Design flow  process Pumps Choose Pumps and Tubing Reactor->Pumps Sensors Integrate PAT Sensors Pumps->Sensors DoE Design of Experiments (DoE) Sensors->DoE  Collect real-time  data Optimization Optimize Flow Rate, Temp, Concentration DoE->Optimization ScaleOut Numbering-Up/ Scale-Out Optimization->ScaleOut  Implement optimized  conditions Production Continuous Production ScaleOut->Production

Caption: Workflow for transitioning pyrazolone synthesis from batch to continuous flow.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to take when handling hydrazine hydrate at a large scale?

A: Hydrazine hydrate is a corrosive, toxic, and carcinogenic substance.[13][14][15][16] When handling it at a large scale, it is imperative to use appropriate personal protective equipment (PPE), including a full-face respirator, chemical-resistant gloves, and a chemical suit. All operations should be conducted in a well-ventilated area, preferably in a closed system. An emergency shower and eyewash station must be readily accessible.

Q: Can I use microwave-assisted synthesis for large-scale production of pyrazolones?

A: While microwave-assisted synthesis can be very efficient at the lab scale, scaling it up for industrial production presents significant challenges in terms of reactor design and ensuring uniform microwave irradiation throughout the reaction mixture.[17] For large-scale production, other heating methods like jacketed reactors with efficient stirring are more common.

Q: How can I effectively remove residual hydrazine from my final product?

A: Residual hydrazine is a common process-related impurity that must be controlled to very low levels. Several methods can be used for its removal:

  • Aqueous Washes: Washing the organic solution of the product with acidic water can help extract the basic hydrazine.

  • Recrystallization: A well-chosen recrystallization solvent can effectively purge residual hydrazine.

  • Chemical Scavengers: In some cases, a chemical scavenger can be used to react with and remove the last traces of hydrazine.

Q: What are the environmental considerations for large-scale pyrazolone synthesis?

A: The synthesis of pyrazolones can generate significant amounts of waste, including spent solvents and aqueous waste containing residual reactants and by-products. It is important to have a robust waste management plan in place. This may include solvent recovery and recycling, as well as wastewater treatment to remove organic compounds and salts before discharge.[18]

References

  • Globe Thesis. (2022). Thermal Hazard Analysis And Continuous Flow Improvement Of Key Synthesis Process Of Pyrazolones.
  • IChemE.
  • PharmaInfo. Impurity Profiling: Theory and Practice.
  • ResearchGate. (PDF) Knorr Pyrazole Synthesis of Edaravone.
  • SAFETY D
  • Overview On Impurity Profiling For Pharmaceutical Drug Candid
  • Google Patents.
  • NIH.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • NIH.
  • NIH.
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Chemical Communications (RSC Publishing). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
  • Arvia Technology.
  • ResearchGate. (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • ARIA. Runaway reactions, case studies, lessons learned.
  • Google Patents.
  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ResearchGate. (PDF) A one-step synthesis of pyrazolone.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Hydrazine hydrate - SAFETY D
  • NIH.
  • ResearchGate. (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ResearchGate. (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief.
  • MDPI.
  • ResearchG
  • ResearchGate. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • MDPI.
  • Mettler Toledo.
  • AKJournals. Flow chemistry, continuous processing, and continuous manufacturing: A pharmaceutical perspective in: Journal of Flow Chemistry Volume 7 Issue 3-4 (2017).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Nexchem Ltd.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Google Patents.
  • ACS Publications. A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry | Organic Process Research & Development.
  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
  • Synthesis and characterization of novel pyrazolone deriv
  • NIH.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Fisher Scientific.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

Sources

Validation & Comparative

1H NMR analysis of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: A Comparative Analysis Centered on ¹H NMR

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth analysis of this compound, a heterocyclic compound of interest, potentially as an analog to bioactive molecules like Edaravone.[1][2] We will focus on the premier role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, contextualizing its data through a comparative lens with other essential analytical techniques. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the presented workflow is a self-validating system for structural verification.

Part 1: The Power of Proton NMR - A Detailed Spectral Interpretation

¹H NMR spectroscopy is the primary and most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the electronic environment, connectivity, and relative number of protons in a molecule. A standard analysis of a ¹H NMR spectrum involves evaluating four key features: the number of signals, their chemical shift (δ), the integration (area under the signal), and the spin-spin splitting (multiplicity).[3]

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on established principles and spectral data from closely related pyrazolone derivatives.[4][5][6] The analysis must also consider the phenomenon of tautomerism, which is characteristic of pyrazolone rings.[7]

Tautomerism in Pyrazolones:

The pyrazolone ring can exist in three principal tautomeric forms: the CH-form, the OH-form (aromatic), and the NH-form. The equilibrium between these forms is influenced by the solvent, temperature, and substitution pattern.[7] For this guide, we will primarily consider the most stable NH-form, which is common for such structures, while acknowledging the potential for equilibrium.

dot

Caption: Tautomeric forms of the pyrazolone ring.

Detailed Signal Assignment

The predicted ¹H NMR spectrum, assuming the NH tautomer in a common deuterated solvent like DMSO-d₆, is summarized below. DMSO-d₆ is chosen for its ability to solubilize polar compounds and for its effect on exchangeable protons (OH, NH), which often appear as broader signals.[8]

Assignment (Proton) Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-a (-CH ₃)~2.1 - 2.3Singlet (s)3HThe methyl group is attached to an sp²-hybridized carbon of the pyrazolone ring, leading to a chemical shift in the allylic region.[9] It has no adjacent protons, hence it appears as a singlet.
H-b (-CH ₂-CH₂-OH)~2.5 - 2.7Triplet (t)2HThese methylene protons are adjacent to the pyrazolone ring at the C4 position and are also adjacent to the H-c methylene group. The electron-withdrawing effect of the ring deshields them. They are split into a triplet by the two H-c protons (n+1 rule).
H-c (-CH₂-CH ₂-OH)~3.6 - 3.8Triplet (t)2HThese methylene protons are directly attached to an oxygen atom, causing a significant downfield shift.[9] They are split into a triplet by the two adjacent H-b protons.
H-d (-CH₂-CH₂-OH )~4.5 - 5.5Broad Singlet (br s)1HThe hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it often appears as a broader signal and may not show clear coupling.[8]
H-e (NH )~9.0 - 11.0Broad Singlet (br s)2HThe two NH protons of the pyrazolone ring are also exchangeable. They are significantly deshielded due to their attachment to nitrogen within a heterocyclic system, resulting in a large downfield shift.[4][5] Their broadness is typical for NH protons.

Part 2: A Comparative Framework for Structural Verification

While ¹H NMR is exceptionally informative, a robust structural confirmation relies on a multi-technique approach. Here, we compare its utility with other standard analytical methods for the analysis of this compound.

Technique Information Provided for Target Molecule Strengths Limitations
¹H NMR Detailed proton framework, connectivity (via coupling), stereochemistry, and relative proton count.High resolution, quantitative, provides detailed connectivity data.Does not directly detect non-protonated atoms (e.g., quaternary carbons). Can be complex to interpret with overlapping signals.
¹³C NMR Number of unique carbon environments, including the carbonyl (C=O) and quaternary carbons of the pyrazolone ring.Complements ¹H NMR by showing the carbon skeleton. Less signal overlap than ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. Typically not quantitative without special techniques.
Mass Spectrometry (MS) Precise molecular weight (confirming molecular formula C₆H₁₀N₂O₂), and fragmentation patterns that can corroborate the presence of the hydroxyethyl and methyl-pyrazolone moieties.Extremely high sensitivity, provides exact molecular weight. Fragmentation data offers puzzle pieces for the structure.Does not provide information on the specific connectivity of atoms (isomerism). Is a "destructive" technique.
FT-IR Spectroscopy Confirms the presence of key functional groups: strong C=O stretch (~1650-1700 cm⁻¹), broad O-H stretch (~3200-3500 cm⁻¹), and N-H stretch (~3100-3300 cm⁻¹).[5]Fast, non-destructive, and excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region.

Part 3: Integrated Workflow and Experimental Protocols

For a new chemical entity, these techniques are not used in isolation but as part of a logical, integrated workflow to build a complete and validated structural picture.

Integrated Structural Elucidation Workflow

dot

Workflow start Synthesized Compound ms Mass Spectrometry (Confirm MW) start->ms ftir FT-IR Spectroscopy (Identify Functional Groups) start->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr data Correlate All Data ms->data ftir->data nmr->data structure Structure Confirmed data->structure

Caption: Integrated workflow for unambiguous structure confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

The trustworthiness of analytical data is directly linked to the integrity of the experimental protocol. Here is a standard, self-validating procedure for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural analysis.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent: DMSO-d₆ (or other appropriate solvent like CDCl₃ or D₂O)[10][11]

  • Internal Standard: Tetramethylsilane (TMS) (often pre-added to solvent)[3]

  • NMR Tube (5 mm, high precision)

  • Pipettes and Vials

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the sample into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary. The clarity of the solution is critical to prevent spectral artifacts. d. Transfer the solution into a clean NMR tube using a pipette.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Locking: The instrument will lock onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. c. Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks. d. Acquisition Parameters:

    • Pulse Angle: Set to a standard 30-45 degrees to allow for faster relaxation and a higher number of scans in a given time.
    • Acquisition Time: ~2-4 seconds.
    • Relaxation Delay: ~1-2 seconds.
    • Number of Scans: Start with 16 scans for a preliminary spectrum. Increase as needed (e.g., 64, 128) to improve the signal-to-noise ratio for dilute samples. e. Acquire the Free Induction Decay (FID) data.
  • Data Processing: a. Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical). c. Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity. d. Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary reference.[11] e. Integration: Integrate the area under each signal to determine the relative number of protons. Calibrate the integration by setting one clearly defined peak (e.g., the 3H methyl singlet) to its known value. f. Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Conclusion

The structural elucidation of this compound serves as an excellent model for demonstrating a modern, multi-faceted analytical approach. ¹H NMR spectroscopy stands as the central pillar of this process, providing an unparalleled level of detail regarding the proton framework and molecular connectivity. However, its true power is realized when its data is integrated with complementary techniques like ¹³C NMR, Mass Spectrometry, and FT-IR. This synergistic workflow, built upon robust and well-validated experimental protocols, ensures the highest degree of scientific certainty, a non-negotiable standard for researchers in the chemical and pharmaceutical sciences.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry Connected. NMR shifts 1H -general. [Link]

  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

  • ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • CORE. Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. [Link]

  • ResearchGate. Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]. [Link]

  • ResearchGate. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

  • AIR Unimi. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • The Automated Topology Builder. Edaravone. [Link]

  • RJPT. Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Drug Development

In pharmaceutical development, the active pharmaceutical ingredient (API) is the star of the show, but its purity is the foundation upon which safety and efficacy are built. For a compound like 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, a heterocyclic molecule with significant potential in medicinal chemistry, a thorough understanding of its impurity profile is not merely a regulatory hurdle but a scientific necessity. Impurities can arise from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[1] These unintended components can impact the drug's safety, efficacy, and stability. Therefore, robust analytical strategies are required to detect, identify, and quantify these impurities to ensure the final drug product meets the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

This guide provides a comparative analysis of the key analytical techniques used to characterize impurities in this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in years of field experience to empower researchers in their drug development journey.

Potential Impurities: A Synthesis-Forward Approach

The most common synthetic route to pyrazol-3-one cores involves the cyclocondensation of a β-keto ester with hydrazine or its derivatives. Understanding this pathway allows us to predict potential process-related impurities.

A. Predicted Impurities from Synthesis:

  • Unreacted Starting Materials: Ethyl acetoacetate and hydrazine hydrate are common starting materials. Their presence in the final product indicates an incomplete reaction.

  • Reaction Intermediates: The initial reaction between the β-keto ester and hydrazine forms an intermediate hydrazone before cyclization. Incomplete cyclization could leave this intermediate as an impurity.

  • Side-Reaction Products: Self-condensation of the β-keto ester or double reaction of hydrazine can lead to various side products.

Below is a diagram illustrating the potential formation pathway for the API and associated impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis & Potential Impurities SM1 Ethyl Acetoacetate Intermediate Hydrazone Intermediate SM1->Intermediate Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Hydrazine Hydrate SM2->Intermediate Reaction Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction API 4-(2-Hydroxyethyl)-5-methyl- 1,2-dihydro-3H-pyrazol-3-one Intermediate->API Cyclization Impurity3 Incomplete Cyclization Product Intermediate->Impurity3 Incomplete Cyclization

Caption: Predicted impurity formation pathway during synthesis.

Comparative Analysis of Core Analytical Techniques

No single analytical technique is a panacea for impurity profiling. A multi-faceted, or "orthogonal," approach is essential for comprehensive characterization. The choice of method is dictated by the specific question being asked: Are we looking for known impurities or trying to identify unknown ones? Is high sensitivity required, or is structural confirmation the priority?

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/PDA Quantification, Purity AnalysisRobust, reproducible, excellent for quantitation of known impurities.[4][5]Limited identification capabilities for unknown impurities; requires chromophores.
LC-MS Identification, QuantificationHigh sensitivity and selectivity; provides molecular weight information for structural elucidation.[6][7]Matrix effects can cause ion suppression; quantification can be less robust than HPLC-UV without isotope-labeled standards.
NMR Spectroscopy Definitive Structure ElucidationProvides detailed structural information, enabling unambiguous identification of isomers and unknown compounds.[8][9][10]Lower sensitivity compared to MS; complex mixtures can be difficult to analyze.
FT-IR Spectroscopy Functional Group IdentificationFast, non-destructive, provides information about the presence of specific chemical bonds and functional groups.[11][12]Not suitable for complex mixtures; provides limited information on the overall molecular structure.

The Analytical Workflow: A Self-Validating System

A robust analytical workflow ensures that all impurities are detected and correctly characterized according to regulatory expectations. The process is iterative and guided by the thresholds defined in ICH guidelines Q3A and Q3B.[3][13]

G A Sample Preparation B HPLC-UV/PDA Analysis (Purity Screening) A->B C Impurity Detected? B->C D Quantify Impurity (vs. Standard) C->D Yes K End of Process C->K No E Compare to ICH Thresholds D->E F Report in Specification E->F < Identification Threshold G LC-MS Analysis (Identification) E->G > Identification Threshold H Structure Elucidation (NMR, FT-IR if needed) G->H I Qualification Required? H->I I->F < Qualification Threshold J Toxicological Assessment I->J > Qualification Threshold J->F

Caption: General workflow for impurity characterization.

ICH Impurity Thresholds: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][13]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This is often 0.10% or 1.0 mg per day total intake, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This is often 0.15% or 1.0 mg per day total intake, whichever is lower.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: RP-HPLC-PDA for Purity and Quantification

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical quality control due to its high resolving power and reproducibility for quantifying impurities.[5][14] A Photodiode Array (PDA) detector is chosen over a simple UV detector to provide spectral information, which aids in peak tracking and purity assessment.

Methodology:

  • System: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: A C18 stationary phase provides good retention for moderately polar compounds like pyrazolone derivatives.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the analytes are in a single ionic form.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: PDA detection at 254 nm. Scan range 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS for Impurity Identification

Rationale: When an impurity exceeds the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle.[4][15]

Methodology:

  • System: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • LC Conditions: The same LC method as in Protocol 1 can be used. Causality: Using the same chromatographic method allows for direct correlation of peaks between the HPLC-UV and LC-MS runs. A switch from TFA to formic acid in the mobile phase may be necessary, as TFA can cause ion suppression in the MS source.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode. Causality: ESI is a soft ionization technique suitable for polar molecules, and pyrazolones typically ionize well in positive mode.

  • MS Parameters:

    • Scan Range: m/z 50 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • Data Acquisition: Perform a full scan experiment to detect all ions. For targeted analysis, a tandem MS (MS/MS) experiment can be performed to fragment the impurity's molecular ion, providing structural fragments that further aid in identification.

Conclusion

The characterization of impurities in this compound is a multi-step, scientifically-driven process. It begins with a theoretical understanding of potential impurities based on the synthetic route and culminates in the application of a suite of orthogonal analytical techniques. By leveraging the quantitative strength of HPLC, the identification power of LC-MS, and the definitive structural elucidation capabilities of NMR, researchers can build a comprehensive impurity profile. This not only satisfies regulatory requirements but also ensures the development of a safe, effective, and stable pharmaceutical product. Adherence to a logical, self-validating workflow grounded in ICH principles is paramount to achieving this goal.

References

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. University of Pretoria.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Oxford Academic.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent.
  • Quality Guidelines. ICH.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.